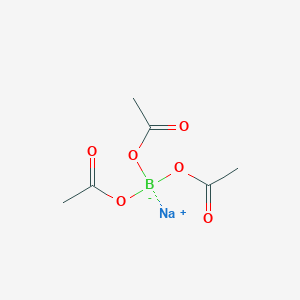
Potassium ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium ethanethioate (KET), also known as potassium ethylthioacetate, is a member of the thioacetate family of compounds. It is used in a variety of scientific research applications, including in vivo and in vitro studies, due to its unique biochemical and physiological effects. KET is a colorless, odorless, and water-soluble compound that can be used in a variety of laboratory experiments.
Scientific Research Applications
1. Agriculture and Plant Physiology
Potassium (K), including forms like potassium ethanethioate, plays a crucial role in agriculture. It is fundamental in soil and plant physiology, impacting crop nutrition and the mitigation of various stress situations in plants. Research has emphasized the need for understanding potassium's role from the molecular level to field management, particularly in plant stress situations where potassium either acts alone or in combination with specific micronutrients. These stress situations include diseases, pests, frost, heat/drought, and salinity. High potassium content is also vital in human and animal diets where a high K/Na ratio is desirable (Römheld & Kirkby, 2010).
2. Soil Science and Crop Yield
Potassium is instrumental in the uptake and utilization of nutrients in crops like wheat. Studies have shown that varying levels of nitrogen (N) and potassium (K) significantly affect wheat yield and the utilization of these nutrients. The application of potassium fertilizers can enhance wheat yield significantly, and the effect of their reasonable combined application with nitrogen is even better (Wu Ji-et, 2009).
3. Water Treatment
In water treatment, the oxidation reaction of ethanethiol by potassium permanganate is highly efficient, achieving over 90% removal. The reaction kinetics of ethanethiol oxidation with potassium permanganate in water indicate that the rate of ethanethiol decomposition by potassium permanganate in an aqueous solution follows second-order kinetics. This has implications for improving water quality and pollution control (Liu et al., 2008).
4. Catalysis and Organic Chemistry
Potassium compounds are used in catalysis and organic chemistry. For instance, the nickel-catalyzed cyanation of aryl thioethers using potassium acetate shows how potassium compounds can be essential in facilitating certain chemical transformations. This is particularly relevant in organic chemistry for functional group modifications and polymer recycling (Delcaillau et al., 2021).
5. Energy Storage and Electrochemistry
In the field of energy storage and electrochemistry, potassium plays a role in the development of high-performance batteries. Studies have proposed research strategies for overcoming essential issues in the research of potassium-ion batteries (PIBs), highlighting potassium's potential due to its low cost, fast ionic conductivity in electrolyte, and high operating voltage. Research in this area is crucial for the development of suitable electrode materials/electrolytes for PIBs (Zhang et al., 2019).
6. Plant Stress Management
Potassium applications have been shown to up-regulate antioxidant metabolism in plants like wheat, alleviating growth inhibition under water and osmotic stress. This suggests that potassium plays a significant role in enhancing the plant's ability to cope with stress conditions by maintaining a lower Na/K ratio (Ahanger & Agarwal, 2017).
Safety and Hazards
Potassium Ethanethioate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wash hands, forearms, and face thoroughly after handling . Use should be restricted to outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Potassium ethanethioate, also known as potassium thioacetate, is an organosulfur compound . It is primarily used as a reagent in organic synthesis for the introduction of thiol groups in molecules . The primary targets of this compound are organic compounds that require the introduction of sulfur atoms .
Mode of Action
This compound acts as a sulfur source in sulfuration reactions . It is used in nucleophilic substitution and vinylic substitution reactions . In these reactions, this compound interacts with organic halides to form thioesters . These thioesters are often used as thiol-protecting groups .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of sulfur-containing organic compounds . These compounds are essential for various biological processes, including the synthesis of proteins and other macromolecules.
Result of Action
The primary result of the action of this compound is the formation of thioesters from organic halides . These thioesters can then be used as thiol-protecting groups in further reactions . The compound thus plays a crucial role in the synthesis of sulfur-containing organic compounds .
Action Environment
This compound is sensitive to air and moisture . It is stable in air, but when exposed to moisture, it can be oxidized to form sulfate salts . Therefore, it is typically stored under an inert atmosphere and at room temperature . The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature, humidity, and the presence of other reactive substances .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Potassium ethanethioate are not well-studied. Potassium ions are known to play a crucial role in various biochemical reactions. They are involved in maintaining the electrical potential across cell membranes, which is essential for nerve impulse transmission, muscle contraction, and heart function
Cellular Effects
The effects of this compound on cells are not well-documented. Potassium ions are known to have significant effects on cellular processes. They are involved in maintaining cell volume, pH balance, and are essential for protein synthesis
Molecular Mechanism
Potassium ions are known to interact with various biomolecules, including enzymes and transport proteins These interactions can lead to changes in gene expression and enzyme activity
Temporal Effects in Laboratory Settings
It is known that the effects of potassium ions can vary over time, depending on factors such as temperature
Dosage Effects in Animal Models
It is known that the effects of potassium ions can vary with dosage, with potential toxic or adverse effects at high doses
Metabolic Pathways
Potassium ions are known to be involved in various metabolic pathways, including those related to energy production and protein synthesis
Transport and Distribution
Potassium ions are known to be transported across cell membranes by various transport proteins
Subcellular Localization
Potassium ions are known to be present in various subcellular compartments, including the cytoplasm and mitochondria
properties
| { "Design of the Synthesis Pathway": "The synthesis of Potassium ethanethioate can be achieved through the reaction between potassium hydroxide and ethanethiol.", "Starting Materials": ["Potassium hydroxide", "Ethanethiol"], "Reaction": [ "Step 1: Dissolve potassium hydroxide in water to form a solution.", "Step 2: Add ethanethiol to the solution and stir.", "Step 3: Heat the mixture to 60-70°C and stir for 1-2 hours.", "Step 4: Cool the mixture and filter the precipitate.", "Step 5: Wash the precipitate with cold water and dry it in a desiccator.", "Step 6: The product obtained is Potassium ethanethioate." ] } | |
CAS RN |
10387-40-3 |
Molecular Formula |
C2H4KOS |
Molecular Weight |
115.22 g/mol |
IUPAC Name |
ethanethioic S-acid |
InChI |
InChI=1S/C2H4OS.K/c1-2(3)4;/h1H3,(H,3,4); |
InChI Key |
SDJHDRMYZQFJJO-UHFFFAOYSA-N |
SMILES |
CC(=S)[O-].[K+] |
Canonical SMILES |
CC(=O)S.[K] |
boiling_point |
88.00 °C. @ 760.00 mm Hg |
density |
1.063-1.067 |
melting_point |
17 °C |
Other CAS RN |
10387-40-3 |
physical_description |
Beige solid with a stench; Hygroscopic; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant |
Related CAS |
10387-40-3 (potassium salt) 34832-35-4 (hydrochloride salt) |
solubility |
Soluble in water, diethyl ether and acetone Soluble (in ethanol) |
synonyms |
Thioacetic Acid Potassium Salt; Ethanethioic Acid Potassium Salt; MeCOSK; Potassium Ethanethioate; Potassium Thioethanoate; Potassium Thiolacetate; S-Potassium Thioacetate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of potassium ethanethioate in the synthesis of the tebipenem pivoxil side chain?
A1: this compound acts as a nucleophile in the synthesis of 1-(4,5-dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride, a key intermediate in the production of the tebipenem pivoxil side chain []. While the paper doesn't provide the detailed reaction mechanism, it's likely that this compound reacts with the previously introduced methanesulfonyl group, displacing it and forming a thioester intermediate. This intermediate then undergoes hydrolysis to yield the desired thiol compound.
Q2: Are there alternative methods to synthesize the tebipenem pivoxil side chain without using this compound?
A2: While the paper focuses on a specific synthetic route utilizing this compound [], alternative approaches to synthesize the tebipenem pivoxil side chain might exist. Exploring alternative synthetic strategies often involves considering different starting materials, reagents, and reaction conditions. Further research in synthetic organic chemistry literature would be necessary to identify potential alternative methods.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(Cyanomethyl)-2,5-dihexoxyphenyl]acetonitrile](/img/structure/B140520.png)

![6-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B140524.png)


![2,3-Dihydro-1,4-dioxino[2,3-b]pyridine](/img/structure/B140537.png)






